molecular formula C23H24N2O4 B2373075 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one CAS No. 694497-98-8

3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2373075
CAS No.: 694497-98-8
M. Wt: 392.455
InChI Key: PXBMKXGOLJZFEE-UHFFFAOYSA-N
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Description

3-[4-(3,5-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative functionalized with a piperazine-carbonyl moiety linked to a 3,5-dimethylphenyl group. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-11-16(2)13-18(12-15)24-7-9-25(10-8-24)22(26)19-14-17-5-4-6-20(28-3)21(17)29-23(19)27/h4-6,11-14H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBMKXGOLJZFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The 8-methoxycoumarin scaffold is synthesized via Pechmann condensation, employing resorcinol derivatives and β-keto esters under acidic conditions.

  • Procedure : A mixture of 3-methoxyresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is heated at 120°C in concentrated sulfuric acid (5 vol) for 6 hours. The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield 8-methoxy-2H-chromen-2-one (74% yield).
  • Carboxylation : Direct carboxylation at position 3 is achieved using Kolbe-Schmitt conditions. The coumarin is treated with potassium hydroxide and carbon dioxide at 200°C under pressure, followed by acidification to isolate the carboxylic acid derivative (58% yield).

Synthesis of 1-(3,5-Dimethylphenyl)piperazine

Buchwald-Hartwig Amination

The 3,5-dimethylphenylpiperazine is synthesized via palladium-catalyzed coupling of 1-bromo-3,5-dimethylbenzene with piperazine.

  • Conditions : A mixture of 1-bromo-3,5-dimethylbenzene (1.0 equiv), piperazine (2.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3.0 equiv) in toluene is refluxed under nitrogen for 24 hours. Chromatographic purification affords the product (63% yield).

Amide Bond Formation: Coupling Strategies

Acid Chloride-Mediated Coupling

The carboxylic acid is activated to its acid chloride using thionyl chloride, followed by reaction with 1-(3,5-dimethylphenyl)piperazine.

  • Procedure :
    • Activation : 8-Methoxy-2H-chromen-2-one-3-carboxylic acid (1.0 equiv) is stirred with thionyl chloride (3.0 equiv) at 70°C for 2 hours. Excess thionyl chloride is removed under vacuum.
    • Coupling : The acid chloride is dissolved in dry dichloromethane, and 1-(3,5-dimethylphenyl)piperazine (1.2 equiv) is added dropwise with triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours, washed with NaHCO₃, and purified via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to yield the title compound (68% yield).

Coupling Reagent-Assisted Synthesis

Alternative methods employ carbodiimide reagents (e.g., EDCl/HOBt) for direct amide bond formation without isolating the acid chloride.

  • Procedure : A solution of 8-methoxy-2H-chromen-2-one-3-carboxylic acid (1.0 equiv), 1-(3,5-dimethylphenyl)piperazine (1.1 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF is stirred at 0°C for 1 hour, then at room temperature for 24 hours. The product is extracted with ethyl acetate and purified via recrystallization (ethanol/water) to afford the amide (72% yield).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, coumarin H-4), 7.43 (s, 2H, dimethylphenyl H-2, H-6), 6.98 (d, J = 8.4 Hz, 1H, coumarin H-5), 6.71 (s, 1H, dimethylphenyl H-4), 3.92 (s, 3H, OCH₃), 3.68–3.52 (m, 8H, piperazine H), 2.31 (s, 6H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 164.2 (C=O), 161.8 (coumarin C-2), 154.3 (C-8), 139.5 (dimethylphenyl C-1), 129.8 (coumarin C-3), 126.4 (dimethylphenyl C-3, C-5), 121.9 (coumarin C-4), 116.7 (coumarin C-5), 112.4 (coumarin C-6), 56.3 (OCH₃), 49.8 (piperazine C), 21.4 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₂₅N₂O₄ : 409.1762 [M+H]⁺.
  • Observed : 409.1765 [M+H]⁺.

Optimization of Reaction Conditions

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Solvent DCM THF Acetonitrile DCM
Base Triethylamine K₂CO₃ DIEA Triethylamine
Temperature (°C) 25 40 0 → 25 25
Yield (%) 68 55 72 72

Data extrapolated from analogous syntheses.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : The coumarin carboxylic acid exhibits limited solubility in nonpolar solvents. This is mitigated by using DMF or THF in coupling reactions.
  • Piperazine Hydroscopicity : 1-(3,5-Dimethylphenyl)piperazine is hygroscopic, requiring anhydrous conditions during coupling.
  • Byproduct Formation : Excess thionyl chloride leads to ester byproducts. Strict stoichiometric control and vacuum distillation minimize this issue.

Scale-Up Considerations

Pilot-scale synthesis (100 g) employs continuous flow chemistry to enhance reproducibility:

  • Flow Reactor Conditions :
    • Residence Time : 30 minutes.
    • Temperature : 50°C.
    • Pressure : 2 bar.
    • Yield : 69% (compared to 72% batch).

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups introduced at the piperazine moiety .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. It has been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
  • Case Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting promising efficacy .

Antiviral Properties

The compound also shows promise as an antiviral agent . Research indicates that it can inhibit viral replication in several models:

  • Mechanism of Action : The antiviral activity is likely due to interference with viral entry or replication processes. For example, studies have demonstrated that the compound can reduce the viral load of influenza virus in infected cells.
  • Case Studies : In a recent investigation, derivatives were tested against various RNA viruses, showing significant inhibition rates at concentrations that were not cytotoxic to host cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been explored for its potential to protect neuronal cells from damage:

  • Mechanism of Action : The neuroprotective properties may stem from its ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.
  • Case Studies : Research has indicated that the compound can enhance cognitive function in animal models of neurodegenerative diseases by promoting neuronal survival and reducing inflammation .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis, inhibits cell proliferationSignificant cytotoxicity against cancer cell lines
AntiviralInterferes with viral replicationReduces viral load in infected cells
NeuroprotectiveModulates neurotransmitter systems, reduces oxidative stressEnhances cognitive function in neurodegenerative models

Mechanism of Action

The mechanism of action of chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. The piperazine moiety may also interact with neurotransmitter receptors, contributing to its potential neurological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Substituent on Phenyl Ring Coumarin Substituent Molecular Weight (g/mol) logP Key Features
Target Compound 3,5-dimethylphenyl 8-methoxy ~398 (estimated) ~3.5 (estimated) Enhanced hydrophobicity from dimethyl groups; moderate polarity due to methoxy and carbonyl groups
3-[4-(3-Chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one 3-chloro-4-methylphenyl 8-methoxy 412.87 3.87 Chloro group increases molecular weight and electron-withdrawing effects; higher logP compared to dimethyl analog
HBK15 2-chloro-6-methylphenoxy Ethoxyethyl linker N/A N/A Ethoxyethyl linker improves solubility; chloro group enhances receptor affinity in related pharmacological studies
4e 2-hydroxybenzyl 7-methoxy, 3-phenyl N/A N/A Propoxy linker and hydroxyl group increase hydrogen-bonding capacity; lower logP compared to carbonyl-linked analogs

Key Observations :

  • Substituent Impact : The 3,5-dimethylphenyl group in the target compound likely improves lipophilicity and metabolic stability compared to chloro-substituted analogs (e.g., ). However, chloro groups may enhance electronic interactions in receptor binding, as seen in HBK15 .
  • Methoxy Position : The 8-methoxy group on the coumarin scaffold is conserved across analogs, suggesting its role in maintaining planar geometry and π-π stacking interactions .

Comparative Reactivity :

  • Piperazine derivatives with electron-donating groups (e.g., dimethylphenyl) may exhibit slower reaction kinetics in coupling steps compared to electron-deficient analogs (e.g., chlorophenyl), as observed in titanium-mediated syntheses .

Biological Activity

The compound 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of coumarin derivatives, which are known for their diverse biological properties. The synthesis typically involves the reaction of piperazine derivatives with coumarin under specific conditions to yield the desired product. The structural representation is as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. Notably, it exhibits significant affinity for:

  • Dopamine Receptors : High selectivity towards D2 and D3 receptors, which are crucial in the treatment of neurological disorders such as schizophrenia .
  • Serotonin Receptors : Affinity for 5-HT1A and 5-HT2A receptors indicates potential antidepressant effects .

Additionally, the compound may inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes, thereby inducing apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain enzymes linked to neurodegenerative diseases. For instance:

  • Acetylcholinesterase (AChE) Inhibition : The compound showed promising results as an AChE inhibitor with an IC50 value indicating effective inhibition compared to standard drugs like donepezil .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Key findings include:

  • Behavioral Tests : The compound demonstrated reduced hyperactivity in models induced by MK-801, suggesting potential antipsychotic effects without severe side effects like catalepsy .

Data Tables

Biological Activity IC50 Value (µM) Reference
AChE Inhibition6.21
D2 Receptor Binding3.7
PARP InhibitionNot specified

Case Studies

  • Schizophrenia Treatment : A study involving animal models indicated that the compound effectively mitigated symptoms associated with schizophrenia without causing significant weight gain or hormonal disturbances .
  • Neuroprotective Effects : Another investigation highlighted its capability to protect neurons from oxidative stress-induced damage, further establishing its role as a potential therapeutic agent in neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are employed to prepare 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one?

Answer:
The synthesis typically involves a multi-step process:

Core Formation : Start with 7-hydroxy-4-methyl-2H-chromen-2-one, which undergoes alkylation or condensation reactions. For example, coupling with piperazine derivatives under reflux in ethanol with formaldehyde as a condensing agent (similar to methods in coumarin-piperazine hybrids) .

Functionalization : Introduce the 3,5-dimethylphenyl group via nucleophilic acyl substitution. A carbonyl chloride intermediate may react with 3,5-dimethylphenylpiperazine in the presence of a base (e.g., triethylamine) .

Purification : Crystallization from acetone or ethanol is commonly used to isolate the final product, with purity assessed via HPLC (using mobile phases like methanol/water/0.2 M NaH₂PO₄ adjusted to pH 5.5) .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Key techniques include:

  • X-ray Crystallography : Resolve the 3D structure using programs like SHELXL for refinement, particularly for verifying piperazine-carbonyl geometry and substituent orientation .
  • Spectroscopy :
    • NMR : Confirm the presence of methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm).
    • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₅N₂O₄).
  • Elemental Analysis : Ensure stoichiometric agreement with the molecular formula .

Advanced: What mechanistic insights exist regarding its inhibitory activity against carbonic anhydrase isoforms?

Answer:
Studies on analogous coumarin-piperazine derivatives suggest:

  • Selective Binding : The 3,5-dimethylphenyl group enhances hydrophobic interactions with CA IX/XII active sites, while the carbonyl group coordinates the catalytic zinc ion .
  • Kinetic Studies : Competitive inhibition is observed via Lineweaver-Burk plots, with Ki values in the nanomolar range.
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities, corroborated by mutagenesis studies targeting residues like Thr199 and Glu117 .

Advanced: How can contradictory data on its anticancer activity across studies be resolved?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HT-29 vs. MCF-7) or incubation times. Standardize protocols using guidelines like the NCI-60 panel.
  • Metabolic Stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to account for differential metabolism .
  • Dosage Optimization : Conduct dose-response curves (e.g., IC₅₀ determination) and compare with structural analogs to identify SAR trends .

Analytical: What methods ensure purity and stability during pharmacological testing?

Answer:

  • HPLC-DAD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to monitor degradation products.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify labile groups (e.g., ester hydrolysis).
  • Stability-Indicating Assays : Track UV absorbance at λmax (~310 nm for coumarin) over time under accelerated storage conditions .

Computational: How can molecular dynamics (MD) simulations improve understanding of its target interactions?

Answer:

  • Binding Mode Refinement : Run 100-ns MD simulations (e.g., GROMACS) to assess conformational stability of the compound-enzyme complex.
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions of van der Waals and electrostatic interactions.
  • Solvent Effects : Explicit water models reveal desolvation penalties at the active site, aiding in optimizing substituent hydrophobicity .

Advanced: What strategies mitigate off-target effects in neuropharmacological applications?

Answer:

  • Receptor Profiling : Screen against a panel of GPCRs (e.g., serotonin 5-HT₁A/₂A) to identify selectivity.
  • Metabotropic vs. Ionotropic Targets : Use patch-clamp electrophysiology to distinguish modulation of ligand-gated vs. voltage-gated ion channels.
  • Metabolite Identification : LC-MS/MS-based metabolomics identifies neuroactive metabolites, guiding structural modifications to reduce toxicity .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Yield Optimization : Replace ethanol with DMF in coupling steps to improve solubility and reduce reaction time.
  • Catalyst Selection : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery.
  • Byproduct Management : Implement inline FTIR or PAT (Process Analytical Technology) to monitor intermediates .

Advanced: How does the compound’s logP influence its pharmacokinetic profile?

Answer:

  • LogP Determination : Measure via shake-flask method (octanol/water partition) or HPLC-derived parameters. A logP >3 suggests high membrane permeability but potential accumulation.
  • Correlation with Absorption : Use Caco-2 cell monolayers to model intestinal absorption.
  • PBPK Modeling : Simulate tissue distribution using tools like GastroPlus, adjusting logP to balance brain penetration and hepatic clearance .

Advanced: What crystallographic data support its use in structure-based drug design?

Answer:

  • Unit Cell Parameters : Monoclinic space group (e.g., P2₁/c) with Z = 4, resolved to 0.8 Å resolution.
  • Intermolecular Interactions : Hydrogen bonds between the carbonyl and His64 (CA II) or π-π stacking with Phe131.
  • Thermal Ellipsoids : Validate conformational flexibility of the piperazine ring using anisotropic displacement parameters .

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